

Salfredin B11: A Technical Overview of its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: Salfredin B11

Cat. No.: B12763752

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a naturally occurring phenolic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge on **Salfredin B11**, with a focus on its chemical structure, physicochemical properties, and preliminary biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Salfredin B11, with the chemical formula $C_{13}H_{12}O_4$, is classified as a member of the 2,2-dimethyl-1-benzopyran class of organic compounds.^[1] Its systematic IUPAC name is 5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one.^[1] The structural framework features a 1-benzopyran moiety with two methyl groups at the 2-position.

The chemical structure of **Salfredin B11** is detailed in the table below, along with its key identifiers.

Identifier	Value
IUPAC Name	5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one
Molecular Formula	C13H12O4
Molecular Weight	232.23 g/mol
SMILES	<chem>CC1(C)OC2=C(C=C1)C(O)=C1C(=O)OCC1=C2</chem>
InChI	InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Salfredin B11** is presented below. While specific experimental spectra are not widely available in public databases, theoretical and some experimental data have been reported.

Property	Value/Data
Melting Point	179 - 180 °C
XLogP3-AA	2.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	0
1D NMR Spectra	Data available in NMRShiftDB

Natural Occurrence and Synthesis

Salfredin B11 has been identified as a natural constituent of *Nigella sativa* (black cumin), a plant with a long history of use in traditional medicine. The presence of **Salfredin B11** in this species suggests its potential contribution to the plant's overall bioactivity.

A notable achievement in the study of this compound is the development of its first total synthesis. While the detailed experimental protocol for this synthesis is not readily available in the public domain, its successful completion opens avenues for producing larger quantities of **Salfredin B11** for further biological evaluation and derivatization studies.

Biological Activity

Preliminary studies have indicated that **Salfredin B11** possesses cytotoxic activity against the human liver cancer cell line, HepG2. This finding suggests a potential role for **Salfredin B11** as a lead compound in the development of novel anticancer agents. However, detailed quantitative data, such as IC50 values from these cytotoxicity assays, are not yet publicly available.

Experimental Protocol: Cytotoxicity Assay (General Methodology)

While the specific protocol used to evaluate **Salfredin B11**'s activity against HepG2 cells has not been detailed in the available literature, a general methodology for such an assay is provided below for illustrative purposes. This protocol is based on standard practices for in vitro cytotoxicity testing.

Objective: To determine the cytotoxic effect of a test compound on a specific cancer cell line.

Materials:

- Cancer cell line (e.g., HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Test compound (**Salfredin B11**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Phosphate-buffered saline (PBS)

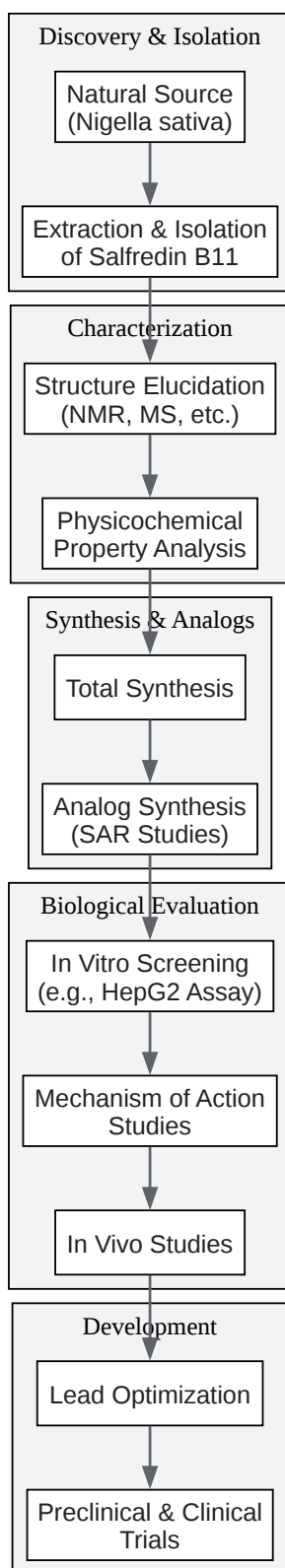
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** A serial dilution of the test compound is prepared in the complete culture medium. The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compound. Control wells containing cells treated with vehicle (solvent) only are also included.
- **Incubation:** The plates are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Assay:** After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.
- **Data Acquisition:** The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Logical Workflow for Compound Evaluation

The general workflow for the evaluation of a natural product like **Salfredin B11**, from initial discovery to potential therapeutic application, is outlined below.



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Caption: A generalized workflow for natural product drug discovery, from isolation to clinical development.

Future Directions

The preliminary data on **Salfredin B11** suggests that it is a compound of interest for further investigation. Future research should focus on the following areas:

- **Detailed Biological Profiling:** A broader screening of **Salfredin B11** against a panel of cancer cell lines is warranted to determine its spectrum of activity.
- **Mechanism of Action Studies:** Elucidating the molecular targets and signaling pathways affected by **Salfredin B11** is crucial for understanding its mode of action.
- **Total Synthesis and Analog Development:** The availability of a robust synthetic route will facilitate the preparation of analogs to explore structure-activity relationships (SAR) and optimize the compound's potency and pharmacokinetic properties.
- **In Vivo Efficacy:** Following promising in vitro results, the evaluation of **Salfredin B11** in animal models of cancer will be a critical next step.

Conclusion

Salfredin B11 is a structurally interesting natural product with preliminary evidence of anticancer activity. While current knowledge is limited, this guide consolidates the available information on its chemical structure, properties, and biological potential. Further in-depth research is necessary to fully uncover the therapeutic promise of this compound and its derivatives. The scientific community is encouraged to pursue further investigations into this promising molecule.

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References

- 1. Human Metabolome Database: Showing metabocard for Salfredin B11 (HMDB0041325) [hmdb.ca]
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